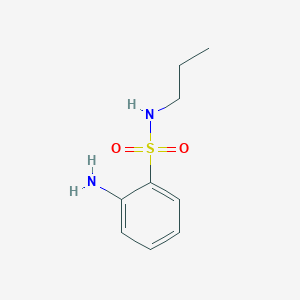

2-amino-N-propylbenzenesulfonamide

Vue d'ensemble

Description

2-Amino-N-propylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, which is a compound that has been extensively studied due to its versatile applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure serves as a key intermediate in the synthesis of various chemical moieties and pharmaceutical agents .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, such as 2-amino-N-propylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of iridium catalysis under the hydrogen autotransfer (or hydrogen-borrowing) process, which allows for the efficient and selective alkylation of the amino group . Additionally, the synthesis of related compounds, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been reported using Mitsunobu and Nicholas reactions starting from 2-nitrobenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of 2-amino-N-propylbenzenesulfonamide is influenced by the presence of the amino and sulfonyl groups. In related compounds, the reactivity of the alkyne group in click reactions can be controlled by introducing various N-functionalities, and the structure-reactivity relationship is often influenced by a transannular hydrogen bond between the amino and sulfonyl groups .

Chemical Reactions Analysis

2-Amino-N-propylbenzenesulfonamide can participate in various chemical reactions due to its reactive amino group. For instance, 2-azidobenzenesulfonamide, a related compound, can undergo N-alkylation followed by intramolecular aminohydroxylation to give precursors for the synthesis of complex heterocycles such as pyrrolobenzothiadiazepines . Moreover, 2,4-dinitrobenzenesulfonamides, which are structurally related, can be alkylated to give N,N-disubstituted sulfonamides, demonstrating the versatility of sulfonamide derivatives in the preparation of secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-propylbenzenesulfonamide are not explicitly detailed in the provided papers. However, sulfonamide derivatives are known to be versatile intermediates in organic synthesis. For example, they can be used as protecting groups for amines, and their alkylation can lead to a variety of secondary amines . Additionally, sulfonamide derivatives have been used to synthesize benzoxazoles and benzimidazoles using electrophilic cyanating agents, showcasing their reactivity and utility in heterocycle formation . Furthermore, benzenesulfonamides have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, indicating potential pharmaceutical applications .

Applications De Recherche Scientifique

Antitumor Applications

- Sulfonamide-focused libraries, including compounds related to 2-amino-N-propylbenzenesulfonamide, have shown promise in antitumor screens. Some sulfonamides are potent cell cycle inhibitors and have progressed to clinical trials for cancer treatment (Owa et al., 2002).

Synthesis of Novel Compounds

- Novel sulfonamide compounds have been synthesized for inhibition of metastatic tumor growth, indicating a new approach to cancer treatment (Colinas, 2013).

Chemical Synthesis and Transformation

- There's ongoing research into the synthesis and chemical transformation of various benzenesulfonamide derivatives, which include 2-amino-N-propylbenzenesulfonamide. These derivatives have potential applications in creating new chemical entities (Sharif et al., 2014).

Amino Group Recognition

- Research has been conducted on the effective recognition of different types of amino groups in the N-alkylation of complex molecules, which includes compounds similar to 2-amino-N-propylbenzenesulfonamide (Lu et al., 2015).

Antibacterial Studies

- Sulfonamides, such as 2-amino-N-propylbenzenesulfonamide, have been studied for their antibacterial properties, indicating their potential use in treating bacterial infections (Patel et al., 2010).

Enzyme Inhibition

- Novel benzenesulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This research is significant for understanding the interaction between sulfonamides and enzymes (Pala et al., 2014).

Mécanisme D'action

Target of Action

2-Amino-N-propylbenzenesulfonamide, also known as APBSA, is a synthetic compound

Mode of Action

DHPS is vital in the synthesis of folate, a necessary component for cells to make nucleic acids, such as DNA or RNA . By inhibiting DHPS, sulfonamides prevent the synthesis of folate, thereby inhibiting DNA synthesis and cell division .

Biochemical Pathways

This inhibition disrupts the production of nucleic acids and prevents bacterial cell division .

Result of Action

This inhibition disrupts DNA synthesis and prevents bacterial cell division .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEGBNMXZXUZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405780 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-propylbenzenesulfonamide | |

CAS RN |

436095-50-0 | |

| Record name | 2-amino-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)